Technical Guide: Synthesis and Strategic Application of Tetrahydro-2H-pyran-3-yl Methanesulfonate
Technical Guide: Synthesis and Strategic Application of Tetrahydro-2H-pyran-3-yl Methanesulfonate
Executive Summary & Strategic Importance
Tetrahydro-2H-pyran-3-yl methanesulfonate (CAS: 129888-63-7) acts as a critical electrophilic building block in modern drug discovery. Unlike its more common isomer, the 4-substituted tetrahydropyran (THP), the 3-substituted variant introduces a chiral center, offering vectors for stereochemical exploration in Structure-Activity Relationship (SAR) studies.
This guide details the synthesis, characterization, and handling of this intermediate. The methanesulfonate (mesylate) group transforms the relatively inert hydroxyl of tetrahydro-2H-pyran-3-ol into a highly reactive leaving group (approx. 10⁶ times more reactive than the corresponding acetate), facilitating S_N2 substitution reactions under mild conditions.
Key Application Vectors:
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Medicinal Chemistry: Introduction of the THP ring to modulate lipophilicity (
) and metabolic stability. -
Material Science: Synthesis of liquid crystal intermediates requiring non-aromatic polar cores.
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Process Safety: Management of alkyl mesylates as Potential Genotoxic Impurities (PGIs).
Retrosynthetic Analysis & Reaction Design
The synthesis is a direct sulfonylation of the secondary alcohol. The choice of reagents is dictated by the need to prevent elimination (E2) side reactions, which are favored by the acidic protons adjacent to the oxygen in the THP ring.
Reaction Pathway Diagram
Figure 1: Reaction workflow for the mesylation of tetrahydro-2H-pyran-3-ol. The reaction proceeds via nucleophilic attack on the sulfonyl chloride sulfur.
Experimental Protocol: Synthesis
Safety Alert: Methanesulfonyl chloride (MsCl) is lachrymatory and corrosive. The product is a potential alkylating agent (PGI). All operations must be performed in a fume hood.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| Tetrahydro-2H-pyran-3-ol | 102.13 | 1.0 | Substrate |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.2 | Electrophile |
| Triethylamine (Et₃N) | 101.19 | 1.5 | Base (HCl scavenger) |
| Dichloromethane (DCM) | - | 10 Vol | Solvent |
Step-by-Step Methodology
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Setup: Charge a dry 3-neck round-bottom flask with Tetrahydro-2H-pyran-3-ol (1.0 eq) and anhydrous DCM (10 volumes). Nitrogen sparging is recommended to remove ambient moisture.
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Base Addition: Cool the solution to 0–5 °C using an ice/water bath. Add Triethylamine (1.5 eq) dropwise over 10 minutes. Note: Exothermic reaction; monitor internal temperature.
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Mesylation: Add Methanesulfonyl chloride (1.2 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain temperature < 10 °C .
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Mechanistic Insight: Slow addition prevents the formation of sulfene-derived impurities and controls the exotherm.
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Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
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IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexane). Stain with KMnO₄ (alcohol oxidizes; mesylate is UV active if visualized or stains faintly).
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Quench & Workup:
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Purification: The crude mesylate is often sufficiently pure (>95%) for subsequent steps. If necessary, purify via rapid filtration through a silica plug (eluent: DCM/EtOAc) to avoid hydrolysis on acidic silica.
Characterization & Quality Control
The conversion of the hydroxyl group to a mesylate is distinctively marked by the appearance of the sulfonate methyl singlet and the downfield shift of the methine proton.
NMR Diagnostics (Predicted)
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Value |
| ¹H | 3.05 | Singlet (3H) | -OSO₂CH₃ | Definitive confirmation of mesyl group incorporation. |
| ¹H | 4.60 – 4.80 | Multiplet (1H) | CH -OMs (C3) | Significant downfield shift from alcohol precursor (~3.6 ppm). |
| ¹H | 3.50 – 3.90 | Multiplet (2H) | CH ₂-O (C2/C6) | Ring protons adjacent to ether oxygen. |
| ¹³C | ~38.5 | - | -OSO₂C H₃ | Characteristic methyl carbon signal. |
| ¹³C | ~78.0 | - | C -OMs (C3) | Carbon bearing the leaving group. |
Mass Spectrometry
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Ionization: ESI+ (often weak molecular ion).
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Observed Mass: [M+H]⁺ = 181.05 (Calc). Frequently observed as [M+Na]⁺ = 203.03 or [M+NH₄]⁺ = 198.08 depending on buffer.
Handling, Stability & Safety (PGI Assessment)
Genotoxicity Alert
Alkyl mesylates are classified as Cohort of Concern compounds under ICH M7 guidelines due to their ability to alkylate DNA.
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Control Strategy: If this compound is an intermediate, demonstrate its purge (rejection) in subsequent steps.
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Analytical: Develop a GC-MS or LC-MS/MS method capable of detecting ppm-level residues in the final API.
Stability
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Hydrolysis: Mesylates are susceptible to hydrolysis in the presence of moisture/heat, reverting to the alcohol and methanesulfonic acid.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
Application Case Study: Nucleophilic Substitution
The primary utility of Tetrahydro-2H-pyran-3-yl methanesulfonate is to install the THP ring onto amines, thiols, or carbon nucleophiles.
Divergent Synthesis Pathway
Figure 2: Divergent application of the mesylate in S_N2 coupling reactions. Conditions must be optimized to favor inversion of configuration at the C3 center.
References
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Boron Molecular . Certificate of Analysis: Tetrahydro-2H-pyran-3-yl methanesulfonate (CAS 129888-63-7).[1] Retrieved from
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Organic Syntheses . General Procedure for Alcohol to Mesylate using MsCl. Org. Synth. 2023.[4] Retrieved from
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European Medicines Agency (EMA) . ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities. Retrieved from
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ChemicalBook . Tetrahydro-2H-pyran-3-ol Properties and Synthesis. Retrieved from
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National Institutes of Health (NIH) . Genotoxicity and carcinogenicity of regulated and emerging disinfection by-products. PubMed. Retrieved from
